molecular formula C16H12N2O B1606975 N-naphthalen-1-yl-N-phenylnitrous amide CAS No. 6341-40-8

N-naphthalen-1-yl-N-phenylnitrous amide

Cat. No. B1606975
CAS RN: 6341-40-8
M. Wt: 248.28 g/mol
InChI Key: GCFKVRLYIXPTIN-UHFFFAOYSA-N
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Description

N-naphthalen-1-yl-N-phenylnitrous amide, with the chemical formula C₁₆H₁₂N₂O , is a compound that belongs to the class of organic amides. Its molecular weight is approximately 248.28 g/mol . The compound’s structure consists of a naphthalene ring fused with a phenyl ring, and it contains a nitrous functional group.

properties

IUPAC Name

N-naphthalen-1-yl-N-phenylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-17-18(14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFKVRLYIXPTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979591
Record name N-Naphthalen-1-yl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-naphthalen-1-yl-N-phenylnitrous amide

CAS RN

6341-40-8
Record name NSC46220
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46220
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Naphthalen-1-yl-N-phenylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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